Glutaryl-CoA

Description

Propriétés

Numéro CAS |

3131-84-8 |

|---|---|

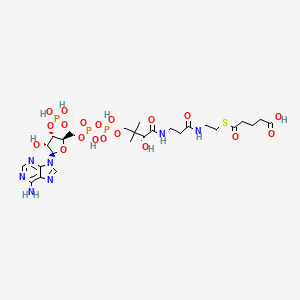

Formule moléculaire |

C26H42N7O19P3S |

Poids moléculaire |

881.6 g/mol |

Nom IUPAC |

5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoic acid |

InChI |

InChI=1S/C26H42N7O19P3S/c1-26(2,21(39)24(40)29-7-6-15(34)28-8-9-56-17(37)5-3-4-16(35)36)11-49-55(46,47)52-54(44,45)48-10-14-20(51-53(41,42)43)19(38)25(50-14)33-13-32-18-22(27)30-12-31-23(18)33/h12-14,19-21,25,38-39H,3-11H2,1-2H3,(H,28,34)(H,29,40)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t14-,19-,20-,21+,25-/m1/s1 |

Clé InChI |

SYKWLIJQEHRDNH-CKRMAKSASA-N |

SMILES isomérique |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |

SMILES canonique |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC(=O)O)O |

Description physique |

Solid |

Pictogrammes |

Irritant |

Synonymes |

coenzyme A, glutaryl- glutaryl-CoA glutaryl-coenzyme A |

Origine du produit |

United States |

Foundational & Exploratory

Glutaryl-CoA in Mitochondrial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutaryl-coenzyme A (glutaryl-CoA) is a critical intermediate in the mitochondrial catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Its proper metabolic processing is vital for cellular energy homeostasis. The primary enzyme responsible for its degradation is the mitochondrial matrix enzyme this compound dehydrogenase (GCDH). Dysregulation of this compound metabolism, most notably due to genetic deficiencies in GCDH, leads to the accumulation of this compound and its derivatives, causing the severe neurometabolic disorder Glutaric Aciduria Type I (GA-I). This technical guide provides a comprehensive overview of the function of this compound in mitochondrial metabolism, its enzymatic regulation, and the pathophysiological consequences of its accumulation. Detailed experimental protocols for the investigation of this compound metabolism and associated mitochondrial functions are provided, along with quantitative data and signaling pathway diagrams to serve as a resource for researchers and professionals in drug development.

Core Function of this compound in Mitochondrial Metabolism

This compound is a pivotal metabolite situated at the convergence of the degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] Within the mitochondrial matrix, a series of enzymatic reactions convert these amino acids into this compound. The primary and rate-limiting step in the disposition of this compound is its oxidative decarboxylation to crotonyl-CoA and CO2, a reaction catalyzed by this compound dehydrogenase (GCDH).[1][3] This reaction is essential for feeding the carbon skeletons of these amino acids into downstream metabolic pathways for energy production. Crotonyl-CoA is further metabolized to acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.

In the inherited metabolic disorder Glutaric Aciduria Type I (GA-I), a deficiency in GCDH activity leads to the accumulation of this compound in the mitochondria.[2][4] This accumulation has several downstream pathological consequences. The excess this compound can be hydrolyzed to glutaric acid or conjugated with carnitine to form glutarylcarnitine, both of which are elevated in the tissues and body fluids of GA-I patients.[4] Furthermore, the buildup of this compound can lead to the formation of 3-hydroxyglutaric acid.[4] These accumulating metabolites are considered neurotoxic and are implicated in the pathophysiology of GA-I, which is characterized by acute encephalopathic crises and progressive neurological damage, particularly to the basal ganglia.[2]

Peroxisomal Metabolism of this compound

While the primary pathway for this compound degradation is mitochondrial, an alternative pathway exists within peroxisomes. In situations where mitochondrial GCDH is deficient, this compound can be oxidized in peroxisomes by this compound oxidase to glutaconyl-CoA and hydrogen peroxide.[5] The glutaconyl-CoA is then believed to be transported to the mitochondria for further metabolism.[5] This peroxisomal pathway, however, is generally not sufficient to compensate for a severe deficiency in mitochondrial GCDH activity.

Quantitative Data

Kinetic Parameters of Human this compound Dehydrogenase (GCDH)

The kinetic properties of GCDH are crucial for understanding its efficiency and the impact of mutations. The Michaelis constant (Km) for this compound varies with pH.

| pH | Km for this compound (µM) | Reference(s) |

| 6.5 | 4.7 | [6] |

| 7.5 | 5.5 | [6] |

| 7.6 | 8.1 | [6] |

| 8.5 | 34 | [6] |

| 7.0 | 5.9 (for [2,3,4-³H]this compound) | [7] |

Note: Vmax and kcat values for human GCDH are not consistently reported across the literature and can vary based on the experimental conditions and the purity of the enzyme preparation.

Metabolite Concentrations in Physiological vs. Pathological States (Glutaric Aciduria Type I)

The accumulation of this compound and its derivatives is a hallmark of GA-I. While direct measurement of mitochondrial this compound concentrations is technically challenging and not routinely performed in clinical settings, the levels of downstream metabolites in urine and plasma are well-characterized.

| Metabolite | Physiological Range (Urine, mmol/mol creatinine) | Pathological Range (Urine, GA-I, mmol/mol creatinine) | Reference(s) |

| Glutaric Acid | < 5 | > 100 (can be much higher) | [8] |

| 3-Hydroxyglutaric Acid | < 2 | Often significantly elevated | [4][8] |

Note: These values can vary between individuals and with metabolic state. Diagnosis of GA-I is based on a combination of metabolite analysis, enzymatic testing, and genetic confirmation.

Signaling Pathways and Regulatory Mechanisms

The this compound Metabolic Pathway

The catabolism of lysine (B10760008) and tryptophan converges on the formation of this compound, which is then processed by GCDH.

Caption: Catabolic pathway of L-lysine and L-tryptophan to acetyl-CoA via this compound.

Regulation of GCDH Activity by SIRT5

Recent studies have revealed a post-translational regulatory mechanism of GCDH activity mediated by the mitochondrial sirtuin, SIRT5.[9][10] GCDH can be inactivated by glutarylation, a process that can be driven by high concentrations of this compound.[9] SIRT5, a NAD+-dependent deacylase, can remove this glutaryl modification, thereby restoring GCDH activity.[9][10] This suggests a feedback loop where the product of the pathway can regulate its own degradation.

Caption: SIRT5-mediated de-glutarylation and reactivation of GCDH.

Pathophysiological Consequences of this compound Accumulation

The accumulation of this compound in GA-I has multiple detrimental effects on mitochondrial function, contributing to the neurodegeneration seen in this disease.

References

- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Glutaric Aciduria Type 1 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Kinetic mechanism of this compound dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uniprot.org [uniprot.org]

- 6. jci.org [jci.org]

- 7. researchgate.net [researchgate.net]

- 8. Deglutarylation of this compound dehydrogenase by deacylating enzyme SIRT5 promotes lysine oxidation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

The Central Role of Glutaryl-CoA in Lysine Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of the essential amino acid L-lysine is a critical metabolic pathway, culminating in the production of acetyl-CoA, which subsequently fuels the tricarboxylic acid (TCA) cycle. A pivotal intermediate in this pathway is glutaryl-CoA. The enzymatic conversion of this compound represents a key regulatory point and is intrinsically linked to the inherited metabolic disorder, Glutaric Aciduria Type 1 (GA1). This technical guide provides an in-depth exploration of the role of this compound in lysine (B10760008) degradation, detailing the associated enzymatic processes, quantitative data, and relevant experimental protocols.

The Lysine Degradation Pathway and the Formation of this compound

The degradation of L-lysine in mammals primarily occurs in the mitochondria via the saccharopine pathway. This multi-step process involves the conversion of lysine to α-aminoadipate, which is then transaminated to α-ketoadipate. The subsequent oxidative decarboxylation of α-ketoadipate by the α-ketoadipate dehydrogenase complex yields this compound.[1][2][3]

This compound Dehydrogenase: The Key Enzyme

This compound is subsequently metabolized by the mitochondrial enzyme this compound dehydrogenase (GCDH; EC 1.3.8.6).[4] GCDH is a flavin-dependent enzyme that catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA and CO2.[4][5][6] This reaction is a critical step in the lysine and tryptophan degradation pathways.[4][6] The electrons generated during this oxidation are transferred to the electron transport chain via the electron-transfer flavoprotein (ETF).

A deficiency in GCDH activity, caused by mutations in the GCDH gene, leads to the accumulation of this compound and its upstream metabolites, glutaric acid and 3-hydroxyglutaric acid.[4] This accumulation is the hallmark of Glutaric Aciduria Type 1, a neurometabolic disorder characterized by acute encephalopathic crises and progressive dystonia.[4]

Quantitative Data

Enzyme Kinetics of Human this compound Dehydrogenase

The kinetic parameters of GCDH are crucial for understanding its efficiency and the impact of mutations. The Michaelis constant (Km) for this compound reflects the substrate concentration at which the enzyme operates at half of its maximal velocity.

| Substrate | Km (µM) | pH | Temperature (°C) | Evidence |

| This compound | 4.7 | 6.5 | Not Specified | [5] |

| This compound | 5.5 | 7.5 | Not Specified | [5] |

| This compound | 5.9 | Not Specified | Not Specified | [7] |

| This compound | 8.1 | 7.6 | Not Specified | [5] |

| This compound | 34 | 8.5 | Not Specified | [5] |

Note: The Km of GCDH for this compound is pH-dependent, with affinity decreasing as the pH increases. The release of the product, crotonyl-CoA, has been identified as the rate-determining step in the steady-state turnover of the enzyme.[8]

Metabolite Concentrations

The physiological concentrations of lysine and its degradation intermediates can vary depending on the tissue and metabolic state.

| Metabolite | Concentration Range (µM) | Biological Matrix | Evidence |

| L-Lysine | 100 - 300 | Human Blood | [9] |

| Glutaric Acid (Normal) | < 5 | Urine | [10] |

| Glutaric Acid (GA1) | > 100 | Urine | [10] |

| 3-Hydroxyglutaric Acid (Normal) | Not typically detected | Urine | [11] |

| 3-Hydroxyglutaric Acid (GA1) | Significantly elevated | Urine | [11] |

Experimental Protocols

This compound Dehydrogenase (GCDH) Activity Assay (Spectrophotometric)

This protocol describes a common method for determining GCDH activity by monitoring the reduction of an artificial electron acceptor.

Materials:

-

Mitochondrial fraction or purified GCDH

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

This compound (substrate)

-

2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)

-

Phenazine methosulfate (PMS) (intermediate electron carrier)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, DCPIP, and PMS in a cuvette.

-

Add the mitochondrial fraction or purified GCDH to the reaction mixture and incubate for 5 minutes at 37°C to establish a baseline.

-

Initiate the reaction by adding this compound.

-

Immediately monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP.

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP.

Quantification of Glutaric Acid in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the standard method for diagnosing Glutaric Aciduria Type 1.

Materials:

-

Urine sample

-

Internal standard (e.g., deuterated glutaric acid)

-

Ethyl acetate (B1210297) (extraction solvent)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Thaw the urine sample and centrifuge to remove any precipitate.

-

Add a known amount of the internal standard to an aliquot of the urine.

-

Acidify the sample with HCl.

-

Extract the organic acids with ethyl acetate.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Add the derivatizing agent to the dried extract.

-

Heat the sample at 70°C for 30 minutes to convert the organic acids to their volatile trimethylsilyl (B98337) (TMS) esters.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the components on a capillary column with a suitable temperature program.

-

Detect and quantify the TMS-derivatized glutaric acid and the internal standard using selected ion monitoring (SIM) mode.

-

Calculate the concentration of glutaric acid based on the peak area ratio to the internal standard.[11]

-

Expression and Purification of Recombinant Human GCDH

This protocol provides a general workflow for producing recombinant GCDH for in vitro studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the human GCDH cDNA with a purification tag (e.g., His-tag)

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer

-

Affinity chromatography resin (e.g., Ni-NTA agarose)

-

Wash and elution buffers

-

Dialysis buffer

Procedure:

-

Expression:

-

Transform the E. coli expression strain with the GCDH expression vector.

-

Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG and continue to grow the cells at a lower temperature (e.g., 18-25°C) overnight.

-

-

Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

-

Clarify the lysate by centrifugation.

-

Apply the supernatant to the affinity chromatography resin.

-

Wash the resin with wash buffer to remove unbound proteins.

-

Elute the recombinant GCDH with elution buffer containing a high concentration of imidazole.

-

Dialyze the purified protein against a suitable storage buffer.[12][13][14][15]

-

Visualizations

Caption: The mitochondrial lysine degradation pathway.

Caption: Workflow for GCDH spectrophotometric assay.

Caption: Workflow for urinary glutaric acid analysis.

Conclusion

This compound stands as a critical juncture in the catabolism of lysine. Its efficient conversion by this compound dehydrogenase is paramount for normal metabolic function. The detailed understanding of this enzymatic step, supported by robust quantitative data and precise experimental protocols, is essential for advancing our knowledge of lysine metabolism and for the development of therapeutic strategies for related disorders such as Glutaric Aciduria Type 1. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of this vital metabolic pathway.

References

- 1. familiasga.com [familiasga.com]

- 2. SMPDB [smpdb.ca]

- 3. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. genecards.org [genecards.org]

- 7. jci.org [jci.org]

- 8. Kinetic mechanism of this compound dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. abostecbio.com [abostecbio.com]

- 13. algentbio.com [algentbio.com]

- 14. bonopusbio.com [bonopusbio.com]

- 15. astorscientific.us [astorscientific.us]

A Comprehensive Technical Guide to the Biochemical Properties of Glutaryl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl-Coenzyme A (Glutaryl-CoA) is a pivotal intermediate in the mitochondrial catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[1][2][3][4][5] It is an omega-carboxyacyl-CoA, a thioester derivative of glutaric acid and coenzyme A.[6][7] While integral to normal amino acid metabolism, the accumulation of this compound and its downstream metabolites is the hallmark of the neurometabolic disorder Glutaric Aciduria Type I (GA-I), making it a molecule of significant interest in clinical research and drug development.[2][8][9] This guide provides an in-depth exploration of the biochemical properties of this compound, its metabolic context, associated enzymology, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a relatively hydrophobic molecule characterized by a five-carbon dicarboxylic acid (glutarate) linked to coenzyme A via a high-energy thioester bond.[6][10] This bond is central to its metabolic reactivity. Key properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoic acid | [6] |

| Molecular Formula | C26H42N7O19P3S | [6][10] |

| Molar Mass | 881.6 g/mol | [6][10] |

| CAS Number | 3131-84-8 | [4][6] |

| Cellular Locations | Mitochondria, Extracellular space, Cytoplasm | [6][7] |

| Tissue Locations | Liver, Fibroblasts | [6][7] |

Metabolic Pathways Involving this compound

This compound sits (B43327) at the confluence of several metabolic pathways. Its fate is determined by the enzymatic activity of this compound dehydrogenase (GCDH).

Anabolism

This compound is formed from the degradation of L-lysine, L-hydroxylysine, and L-tryptophan.[1][3] These complex, multi-step pathways converge on 2-oxoadipate, which is then oxidatively decarboxylated to form this compound.

Catabolism in Health and Disease

Under normal physiological conditions, this compound is efficiently processed by GCDH. However, in cases of GCDH deficiency, alternative metabolic routes are activated, leading to the production of pathogenic compounds.

-

Primary Catabolic Pathway: The mitochondrial enzyme this compound dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA and CO2, using an electron transfer flavoprotein as its electron acceptor.[3][7][11] Crotonyl-CoA then proceeds through further metabolism to eventually yield acetyl-CoA.

-

Pathological Pathways (in GCDH Deficiency):

-

Formation of Glutaric Acid: Accumulated this compound is hydrolyzed to glutaric acid (GA), a key neurotoxic metabolite.[2][9]

-

Formation of 3-Hydroxyglutaric Acid: this compound can be dehydrogenated by other acyl-CoA dehydrogenases, such as medium-chain acyl-CoA dehydrogenase (MCAD), to form glutaconyl-CoA.[1] This intermediate is subsequently hydrated to 3-hydroxythis compound and then hydrolyzed to 3-hydroxyglutaric acid (3-OH-GA), another major pathogenic metabolite in GA-I.[1]

-

Peroxisomal Oxidation: A fraction of this compound may be oxidized in peroxisomes to glutaconyl-CoA and H2O2.[12]

-

Carnitine Conjugation: To facilitate its removal, this compound is converted to glutarylcarnitine, an important diagnostic marker for GA-I detected in neonatal screening.[1][2]

-

Enzymology: this compound Dehydrogenase (GCDH)

GCDH is the central enzyme in this compound metabolism. Its dysfunction is the direct cause of GA-I.

-

Structure and Location: GCDH is a homotetrameric enzyme located in the mitochondrial matrix. Each of the four identical subunits contains a non-covalently bound Flavin Adenine Dinucleotide (FAD) cofactor.[11][13][14]

-

Gene: The enzyme is encoded by the GCDH gene, located on chromosome 19p13.13.[2][11]

-

Function: GCDH catalyzes a two-step reaction: the FAD-dependent dehydrogenation of this compound to form an enzyme-bound glutaconyl-CoA intermediate, followed by its decarboxylation to yield crotonyl-CoA and CO2.[11][15]

-

Kinetics: The overall reaction rate is limited not by the chemical steps of dehydrogenation or decarboxylation, but by the release of the final product, crotonyl-CoA, from the enzyme's active site.[13][14] This product release is the major rate-determining step in the steady-state turnover of GCDH.[13][14][15]

| Enzyme Kinetic Parameters (Human GCDH) |

| Data for specific Km and Vmax values of human this compound Dehydrogenase are highly dependent on experimental conditions (pH, temperature, buffer composition, and electron acceptor used) and are not consistently reported across the literature. Researchers should consult primary papers for values specific to their experimental setup. |

Pathophysiological Significance

The clinical relevance of this compound is defined by its accumulation in GA-I, an autosomal recessive disorder.[2][9]

-

Mechanism of Toxicity: The deficiency of GCDH leads to the buildup of this compound, which is then shunted into producing glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[1][2] These dicarboxylic acids are considered the primary neurotoxins, causing excitotoxicity and damage to the brain, particularly the basal ganglia (caudate and putamen).[2][3][8]

-

Secondary Metabolic Disruption: Elevated levels of this compound can also exert toxic effects by inhibiting other key mitochondrial enzymes. Notably, it has been shown to be an uncompetitive inhibitor of the alpha-ketoglutarate (B1197944) dehydrogenase complex, a crucial enzyme in the Krebs cycle, thereby impairing cellular energy production.[3] This synergistic effect of direct neurotoxicity and energy deficit contributes to the severe striatal degeneration seen in patients, especially during periods of catabolic stress like fever or infection.[3][5]

References

- 1. researchgate.net [researchgate.net]

- 2. Glutaric Aciduria Type 1 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. Biochemistry and bioenergetics of this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Glutaric acidemia type I: MedlinePlus Genetics [medlineplus.gov]

- 6. This compound | C26H42N7O19P3S | CID 3081383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0001339) [hmdb.ca]

- 8. Glutaric aciduria type I: from clinical, biochemical and molecular diversity to successful therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]

- 10. Buy this compound | 3131-84-8 [smolecule.com]

- 11. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. familiasga.com [familiasga.com]

- 13. Kinetic mechanism of this compound dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Glutaryl-CoA as an intermediate in tryptophan metabolism

An In-depth Technical Guide to Glutaryl-CoA as an Intermediate in Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tryptophan (Trp) is an essential amino acid notable for its role not only in protein synthesis but also as a precursor to a wide array of bioactive metabolites. These molecules are integral to numerous physiological processes, including neurotransmission, immune regulation, and cellular energy homeostasis. While several metabolic pathways emanate from tryptophan, the kynurenine (B1673888) pathway is quantitatively the most significant, catabolizing approximately 95% of dietary tryptophan.[1][2] Deep within this pathway lies a critical intermediate: glutaryl-coenzyme A (this compound). The proper metabolism of this compound is essential for cellular function, and its dysregulation is linked to severe neurometabolic disease. This technical guide provides a detailed exploration of the synthesis of this compound from tryptophan, its enzymatic regulation, associated pathologies, and the methodologies employed for its study.

The Kynurenine Pathway: Tryptophan's Journey to this compound

The catabolism of tryptophan to this compound is a multi-step enzymatic cascade occurring primarily in the liver. This pathway ensures the orderly degradation of the tryptophan indole (B1671886) ring, ultimately feeding into the tricarboxylic acid (TCA) cycle. This compound is a common intermediate in the degradation of lysine (B10760008) and hydroxylysine as well.[3]

The key steps from tryptophan to this compound are as follows:

-

Tryptophan to N-Formylkynurenine: The pathway is initiated by the rate-limiting enzymes Tryptophan 2,3-dioxygenase (TDO) in the liver or Indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. These enzymes catalyze the oxidative cleavage of the indole ring to form N-formylkynurenine.[4]

-

N-Formylkynurenine to Kynurenine: Kynurenine formamidase hydrolyzes the formyl group to yield L-kynurenine.[4]

-

Kynurenine to 3-Hydroxykynurenine: Kynurenine 3-monooxygenase, an NADPH-dependent flavoprotein, hydroxylates kynurenine.[4]

-

3-Hydroxykynurenine to 3-Hydroxyanthranilate: Kynureninase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme, cleaves 3-hydroxykynurenine to produce 3-hydroxyanthranilate and alanine.[4]

-

3-Hydroxyanthranilate to 2-Amino-3-carboxymuconate Semialdehyde (ACMS): 3-hydroxyanthranilate 3,4-dioxygenase cleaves the aromatic ring.

-

ACMS to 2-Aminomuconate Semialdehyde: ACMS decarboxylase removes a carboxyl group.

-

2-Aminomuconate Semialdehyde to 2-Ketoadipate: The pathway proceeds through intermediates including 2-aminomuconate, ultimately yielding 2-ketoadipate (also known as 2-oxoadipate).[5]

-

2-Ketoadipate to this compound: The final conversion is catalyzed by the 2-oxoadipate dehydrogenase complex, which oxidatively decarboxylates 2-ketoadipate to form this compound.[5]

The subsequent and final step in this sequence is the oxidative decarboxylation of this compound to crotonyl-CoA and CO2, catalyzed by the mitochondrial flavoprotein this compound dehydrogenase (GCDH).[3]

Enzymology and Regulation

This compound Dehydrogenase (GCDH)

GCDH is the terminal enzyme in this pathway segment and a focal point for regulation and disease. It is a homotetrameric mitochondrial flavoenzyme that catalyzes the oxidative decarboxylation of this compound.[6] A deficiency in GCDH activity is the cause of the autosomal recessive disorder Glutaric Aciduria Type I (GA-I).[3]

Regulatory Feedback via Post-Translational Modification

Recent research has uncovered a sophisticated feedback mechanism regulating GCDH activity. This compound, the substrate for GCDH, can non-enzymatically modify lysine residues on proteins, a post-translational modification known as glutarylation. GCDH itself is a target of this modification. Increased levels of this compound, resulting from high flux through the lysine/tryptophan degradation pathways, lead to the glutarylation and subsequent inhibition of GCDH. This feedback loop is counter-regulated by the mitochondrial sirtuin, SIRT5, which possesses potent deglutarylase activity. SIRT5 can remove the glutaryl group from GCDH, thereby restoring its enzymatic function.[5][7][8][9] This interplay between a metabolic intermediate and a sirtuin deacetylase highlights a dynamic layer of control over amino acid catabolism.[7][10]

Signaling via the Aryl Hydrocarbon Receptor (AhR)

While this compound itself is not a known signaling molecule, upstream metabolites in the kynurenine pathway, such as kynurenine, are potent ligands for the Aryl Hydrocarbon Receptor (AhR).[11][12] AhR is a ligand-activated transcription factor that mediates cellular responses to a variety of endogenous and exogenous molecules. Upon ligand binding, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences to regulate gene expression.[12][13] This signaling axis is a critical node in the gut-brain axis and plays a significant role in modulating immune responses, intestinal homeostasis, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[12][14]

Quantitative Data on Tryptophan Metabolites

The concentration of tryptophan and its metabolites can be measured in various biological fluids. These levels can fluctuate based on diet, physiological state, and disease.

Table 1: Reference Concentrations of Tryptophan and Kynurenine Pathway Metabolites in Human Plasma/Serum

| Metabolite | Concentration Range | Reference(s) |

|---|---|---|

| L-Tryptophan | 52.7 µM (Median) | [15] |

| L-Kynurenine | 43.7 - 1790 ng/mL | [16] |

| Kynurenic Acid | 1.9 - 14 ng/mL | [16] |

| Anthranilic Acid | 0.5 - 13.4 ng/mL | [16] |

| 3-Hydroxykynurenine | 1.9 - 47 ng/mL | [16] |

| Xanthurenic Acid | 1.2 - 68.1 ng/mL | [16] |

| Quinolinic Acid | 39 - 180 ng/mL |[16] |

Note: Concentrations can vary significantly between studies due to different analytical methods and patient cohorts.

In GCDH deficiency, the metabolic block leads to the accumulation of this compound and its derivatives, glutaric acid (GA) and 3-hydroxyglutaric acid (3-OH-GA).[3][17] These metabolites are considered neurotoxic and are used as diagnostic markers.

Table 2: Metabolite Concentrations in Post-Mortem Brain Tissue of a GCDH-Deficient Patient

| Brain Region | 3-Hydroxyglutaric Acid (nmol/g protein) | Glutaric Acid (nmol/g protein) | Glutarylcarnitine (nmol/g protein) |

|---|---|---|---|

| Putamen | 62 | 22 | 7.1 |

| Caudate Nucleus | 31 | 14 | 3.5 |

| Frontal Cortex | 13 | 12 | 1.6 |

| Cerebellum | 10 | 11 | 1.5 |

| Data extracted from a case study and highlights the significant accumulation in the putamen.[18][19]

Experimental Protocols

The analysis of tryptophan metabolites and acyl-CoA species requires sensitive and specific analytical techniques.

Protocol 1: Quantification of Tryptophan Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of tryptophan and its metabolites in complex biological matrices like plasma or serum.[15][20][21]

1. Sample Preparation (Protein Precipitation):

-

Thaw plasma or serum samples on ice.

-

To 100 µL of sample, add 400 µL of ice-cold methanol (B129727) containing a suite of stable isotope-labeled internal standards (e.g., Tryptophan-d5, Kynurenine-d4).[15]

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Incubate at -20°C for 20 minutes to ensure complete protein precipitation.[21]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).

2. Chromatographic Separation:

-

LC System: Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase column suitable for polar compounds, such as a C18 column (e.g., Atlantis T3 C18, 100 mm x 2.1 mm, 3 µm).[20]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Methanol with 0.1% Formic Acid.

-

Gradient: A typical gradient starts at ~5% B, ramps up to 95% B to elute all analytes, followed by a re-equilibration step. The total run time is typically 8-15 minutes.[20]

-

Flow Rate: 0.25 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

3. Mass Spectrometry Detection:

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI), typically in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions are monitored for each analyte and internal standard.

-

Data Analysis: Quantify analytes by generating calibration curves from the peak area ratios of the analyte to its corresponding internal standard.

Protocol 2: GCDH Enzyme Activity Assay

Enzyme activity can be measured in patient-derived cells (leukocytes or fibroblasts) to diagnose GCDH deficiency.[22][23] A common method involves monitoring the reduction of an electron acceptor.

1. Sample Preparation (Cell Lysate):

-

Isolate peripheral blood mononuclear cells or culture skin fibroblasts from the patient and a healthy control.[22]

-

Harvest cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer (e.g., potassium phosphate buffer with Triton X-100).

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Centrifuge to pellet cell debris and collect the supernatant (lysate).

-

Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

2. Enzymatic Reaction:

-

Prepare a reaction mixture in a cuvette or 96-well plate containing:

-

Potassium phosphate buffer (pH ~7.5)

-

FAD (cofactor)

-

Phenazine methosulfate (PMS) or 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor.

-

Potassium cyanide (to inhibit the respiratory chain).

-

-

Initiate the reaction by adding the substrate, this compound (final concentration ~50-100 µM).

-

Immediately monitor the change in absorbance over time at a specific wavelength (e.g., 600 nm for DCPIP reduction). The rate of absorbance change is proportional to the enzyme activity.

3. Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

-

Normalize the activity to the total protein concentration in the lysate (e.g., in nmol/min/mg protein).

-

Compare the patient's GCDH activity to that of the healthy control. A significantly reduced or absent activity (<10% of control) is indicative of GCDH deficiency.[24]

Conclusion

This compound is a pivotal intermediate situated at the crossroads of tryptophan and lysine catabolism. Its metabolism, governed primarily by the enzyme GCDH, is tightly regulated through mechanisms including a novel feedback loop involving glutarylation and SIRT5-mediated de-glutarylation. The clinical significance of this pathway is profound, as demonstrated by the severe neurological damage that results from GCDH deficiency. The continued development of advanced analytical methods, particularly mass spectrometry, allows for precise quantification of the pathway's metabolites, aiding in disease diagnosis, monitoring, and the exploration of new therapeutic strategies targeting these complex metabolic and signaling networks. A thorough understanding of this compound's role is therefore critical for researchers and clinicians working in metabolic disease, neurobiology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biochemistry and bioenergetics of this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tryptophan Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Deglutarylation of this compound dehydrogenase by deacylating enzyme SIRT5 promotes lysine oxidation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinetic mechanism of this compound dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deglutarylation of this compound dehydrogenase by deacylating enzyme SIRT5 promotes lysine oxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. "Deglutarylation of this compound dehydrogenase by deacylating enzyme SI" by Dhaval P Bhatt, C Allie Mills et al. [digitalcommons.wustl.edu]

- 10. sergey.science [sergey.science]

- 11. researchgate.net [researchgate.net]

- 12. Host–microbiome interactions: the aryl hydrocarbon receptor as a critical node in tryptophan metabolites to brain signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of aryl hydrocarbon receptor (AhR) in Alzheimer's disease: role of tryptophan metabolites generated by gut host-microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]

- 17. Guideline for the diagnosis and management of this compound dehydrogenase deficiency (glutaric aciduria type I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. familiasga.com [familiasga.com]

- 19. This compound dehydrogenase deficiency: region-specific analysis of organic acids and acylcarnitines in post mortem brain predicts vulnerability of the putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Amsterdam UMC Locatie AMC - this compound dehydrogenase (GCDH) [amc.nl]

- 23. familiasga.com [familiasga.com]

- 24. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

An In-depth Technical Guide to the Cellular Localization of Glutaryl-CoA Synthesis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the subcellular localization of the synthesis of Glutaryl-CoA, a key intermediate in the catabolism of specific amino acids. We will focus on the principal enzyme involved, its location as determined by experimental data, and the methodologies used to ascertain this localization.

Introduction: The Significance of this compound

Glutaryl-Coenzyme A (this compound) is a critical intermediate in the metabolic breakdown pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[1][2] The proper metabolism of this compound is essential for cellular homeostasis. The central enzyme responsible for its processing is this compound dehydrogenase (GCDH).[3] Dysfunctional GCDH activity, often due to mutations in the GCDH gene, leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, resulting in the severe neurometabolic disorder Glutaric Aciduria Type I (GA-I).[1][4] Understanding the precise cellular compartment where this compound is synthesized and metabolized is therefore fundamental for developing therapeutic strategies for such diseases.

Cellular Localization of this compound Dehydrogenase (GCDH)

The synthesis of this compound from its amino acid precursors and its subsequent oxidative decarboxylation are primarily compartmentalized within the mitochondria .

Primary Localization: The Mitochondrial Matrix

A substantial body of evidence confirms that this compound dehydrogenase (GCDH), the key enzyme that catalyzes the conversion of this compound to crotonyl-CoA and CO2, resides in the mitochondrial matrix.[1][5][6] This localization is consistent with the broader role of mitochondria as the central hub for amino acid catabolism and fatty acid oxidation.[3] The enzyme exists as a homotetramer within the matrix, where it utilizes an electron transfer flavoprotein as its electron acceptor.[1][6] This mitochondrial localization ensures that the breakdown of lysine, tryptophan, and hydroxylysine is efficiently coupled to the cell's energy production machinery.

Secondary and Potential Localization

While the mitochondrion is the principal site of GCDH activity, some evidence suggests potential localization in other cellular compartments, such as the nucleus.[7] The functional significance of any non-mitochondrial GCDH is still an area of active investigation.

Quantitative Data on Subcellular Localization

Quantitative proteomics and bioinformatics analyses provide confidence scores for the localization of GCDH across different cellular compartments. The following table summarizes data from the COMPARTMENTS database, which integrates evidence from multiple sources.

| Cellular Compartment | Confidence Score | Primary Evidence Source(s) |

| Mitochondrion | 5 (out of 5) | UniProtKB/Swiss-Prot, Human Protein Atlas[5] |

| Cytosol | 2 (out of 5) | COMPARTMENTS prediction[5] |

| Nucleus | 2 (out of 5) | COMPARTMENTS prediction[5] |

| Peroxisome | 2 (out of 5) | COMPARTMENTS prediction[5] |

| Endoplasmic Reticulum | 1 (out of 5) | COMPARTMENTS prediction[5] |

| Golgi Apparatus | 1 (out of 5) | COMPARTMENTS prediction[5] |

| Lysosome | 1 (out of 5) | COMPARTMENTS prediction[5] |

| Table 1: Confidence scores for the subcellular localization of human GCDH. A score of 5 indicates the highest confidence based on manually curated experimental data. |

Signaling and Metabolic Pathways

The catabolic pathway involving this compound is a multi-step process occurring within the mitochondrion.

Caption: Mitochondrial pathway of this compound metabolism.

Experimental Protocols

Determining the subcellular localization of an enzyme like GCDH requires a combination of biochemical and immunological techniques. The following are detailed protocols for the key experiments.

Subcellular Fractionation by Differential Centrifugation

This technique separates cellular organelles based on their size, shape, and density.[8][9]

Objective: To isolate cytoplasmic, mitochondrial, and nuclear fractions from cultured cells.

Materials:

-

Cell culture plates (e.g., 10 cm plates with confluent cells)

-

Cell scraper

-

Fractionation Buffer (Hypotonic Lysis Buffer): 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.1% NP-40, with freshly added protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin).

-

TBS (Tris-Buffered Saline) with 0.1% SDS

-

Microcentrifuge and tubes, refrigerated

-

Dounce homogenizer or syringe with a narrow-gauge needle (e.g., 27-gauge).[8]

Procedure:

-

Cell Harvesting: Wash cells on a 10 cm plate with ice-cold PBS. Scrape the cells into 1 mL of ice-cold PBS and transfer to a microcentrifuge tube.

-

Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold Fractionation Buffer.

-

Incubate the suspension on ice for 20 minutes to allow cells to swell.

-

Homogenize the cell suspension using a Dounce homogenizer (approx. 20 strokes) or by passing it through a 27-gauge needle 10-15 times to disrupt the plasma membrane while keeping nuclei intact.[8][10]

-

Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei.[8]

-

Carefully transfer the supernatant (which contains cytoplasm, mitochondria, and other organelles) to a new, clean tube and keep it on ice.

-

Wash the nuclear pellet by resuspending it in 500 µL of Fractionation Buffer and centrifuging again at 720 x g for 5 minutes. Discard the supernatant. Resuspend the final nuclear pellet in TBS with 0.1% SDS.

-

Mitochondrial Fraction Isolation: Take the supernatant from step 6 and centrifuge it at 10,000 x g for 10 minutes at 4°C. The resulting pellet contains the mitochondria.[8]

-

Carefully transfer the supernatant to a new tube; this is the cytoplasmic fraction .

-

Protein Quantification: Determine the protein concentration of the nuclear, mitochondrial, and cytoplasmic fractions using a standard protein assay (e.g., BCA assay) before analysis by Western Blot.

Western Blotting for Protein Verification

This method is used to detect the presence of GCDH and compartment-specific marker proteins in the isolated fractions.[11][12]

Objective: To validate the purity of subcellular fractions and confirm the localization of GCDH.

Materials:

-

Protein samples from subcellular fractionation

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Denaturation: Mix equal amounts of protein (e.g., 20-30 µg) from each fraction (nuclear, mitochondrial, cytoplasmic) with Laemmli sample buffer and heat at 95°C for 5 minutes.[12]

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run until adequate separation of proteins is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GCDH) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step (step 6).

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: The presence of a band corresponding to GCDH primarily in the mitochondrial lane, alongside the correct localization of the marker proteins (Histone H3 in nuclear, GAPDH in cytoplasmic, COX IV in mitochondrial), confirms the mitochondrial localization of GCDH.[11]

GCDH Enzyme Activity Assay

Enzyme activity assays measure the functional presence of the enzyme in different fractions. A common method is the tritium (B154650) release assay.[13][14]

Objective: To measure the specific dehydrogenating activity of GCDH.

Principle: This assay measures the enzyme-catalyzed release of tritium (³H) from a specifically labeled substrate, [2,3,4-³H]this compound. The release of ³H is directly proportional to the dehydrogenation activity.[14]

Materials:

-

Subcellular fractions

-

[2,3,4-³H]this compound substrate

-

Assay buffer (e.g., potassium phosphate (B84403) buffer)

-

Artificial electron acceptor (e.g., phenazine (B1670421) methosulfate)

-

Quenching solution (e.g., perchloric acid)

-

Activated charcoal suspension

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the protein sample (from a subcellular fraction) with the assay buffer.

-

Initiate Reaction: Start the enzymatic reaction by adding the [2,3,4-³H]this compound substrate. An artificial electron acceptor can be included to ensure the dehydrogenation step is not rate-limited by the electron transport chain.[13]

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding a quenching solution like perchloric acid.

-

Separate Substrate from Product: Add an activated charcoal suspension to the tube. The charcoal binds the unreacted [³H]this compound substrate.

-

Centrifuge the tubes to pellet the charcoal.

-

Measure Released Tritium: Transfer a portion of the supernatant (containing the released ³H in the form of ³H₂O) to a scintillation vial with scintillation fluid.

-

Quantification: Measure the radioactivity using a liquid scintillation counter. The amount of tritium released is used to calculate the specific activity of GCDH in the sample (e.g., in nmol/hr/mg protein).

Experimental Workflow Visualization

The process of determining subcellular localization follows a structured workflow from sample preparation to data interpretation.

Caption: Workflow for determining enzyme subcellular localization.

References

- 1. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Biochemistry and bioenergetics of this compound dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Functions and Mechanisms of Lysine Glutarylation in Eukaryotes [frontiersin.org]

- 4. GCDH gene: MedlinePlus Genetics [medlineplus.gov]

- 5. genecards.org [genecards.org]

- 6. GCDH this compound dehydrogenase ACAD5 GCD | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Subcellular fractionation protocol [abcam.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. gladstone.org [gladstone.org]

- 11. researchgate.net [researchgate.net]

- 12. Simple and Efficient Protocol for Subcellular Fractionation of Normal and Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A fibroblast this compound dehydrogenase assay using detritiation of 3H-labelled this compound: application in the genotyping of the this compound dehydrogenase locus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jci.org [jci.org]

Glutaryl-CoA Transport Across the Mitochondrial Membrane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms governing the transport of glutaryl-CoA across the inner mitochondrial membrane. Given the impermeability of the mitochondrial inner membrane to coenzyme A (CoA) and its esters, the transport of this compound is an indirect process, primarily facilitated by the carnitine shuttle system. This process is of significant interest due to its implications in inherited metabolic disorders, notably Glutaric Aciduria Type 1 (GA1).

The Indirect Transport Mechanism: The Carnitine Shuttle

This compound, an intermediate in the catabolism of lysine, hydroxylysine, and tryptophan, cannot directly cross the inner mitochondrial membrane.[1] Its entry into the mitochondrial matrix for further metabolism is dependent on its conversion to a carnitine ester. This process is analogous to the transport of long-chain fatty acids.

The key steps involved are:

-

Conversion to Glutarylcarnitine (B602354): In the mitochondrial intermembrane space or the outer mitochondrial membrane, this compound is esterified to carnitine, forming glutarylcarnitine. This reaction is catalyzed by a carnitine acyltransferase.

-

Translocation across the Inner Mitochondrial Membrane: Glutarylcarnitine is then transported across the inner mitochondrial membrane in exchange for free carnitine by the carnitine/acylcarnitine translocase (CACT) , also known as solute carrier family 25 member 20 (SLC25A20) .[2][3][4]

-

Re-esterification to this compound: Once inside the mitochondrial matrix, glutarylcarnitine is converted back to this compound by another carnitine acyltransferase, releasing free carnitine which is then transported back to the intermembrane space by CACT.[2]

This shuttle mechanism is crucial for the mitochondrial oxidation of this compound.

The Central Transporter: Carnitine/Acylcarnitine Translocase (CACT/SLC25A20)

CACT is a member of the mitochondrial solute carrier family 25 (SLC25) and is the primary transporter responsible for the translocation of acylcarnitines, including glutarylcarnitine, across the inner mitochondrial membrane.[2][5] It functions as an antiporter, exchanging acylcarnitines for free carnitine.[4]

Substrate Specificity and Kinetics

Kinetic studies on rat heart mitochondria have determined the apparent Km and Vmax for carnitine, and the inhibition constants (Ki) for various acylcarnitines, which act as competitive inhibitors of carnitine transport. This competitive inhibition strongly suggests that these acylcarnitines are also substrates for the transporter.

| Substrate/Inhibitor | Kinetic Parameter | Value | Organism/System |

| L-Carnitine | Km (apparent) | 0.38 - 1.50 mM | Rat heart mitochondria |

| L-Carnitine | Vmax | 0.20 - 0.34 nmol/mg·min | Rat heart mitochondria |

| Acetylcarnitine | Ki | 1.1 mM | Rat heart mitochondria |

| Isobutyrylcarnitine | Ki | 2.6 mM | Rat heart mitochondria |

| Octanoylcarnitine | Ki | 0.10 mM | Rat heart mitochondria |

Table 1: Kinetic parameters of the carnitine/acylcarnitine translocase for carnitine and inhibition by various acylcarnitines. The data for carnitine and its inhibitors were obtained from studies on isolated rat heart mitochondria.[1]

The lack of specific Km and Vmax values for glutarylcarnitine represents a knowledge gap in the field. However, the existing data on other dicarboxylic acylcarnitines and the established role of CACT in transporting a wide range of acylcarnitines strongly support its function in glutarylcarnitine transport.

Pathophysiological Relevance: Glutaric Aciduria Type 1 (GA1)

Glutaric Aciduria Type 1 is an autosomal recessive disorder caused by a deficiency of the mitochondrial enzyme this compound dehydrogenase (GCDH). This deficiency leads to an accumulation of this compound and its derivatives, including glutaric acid, 3-hydroxyglutaric acid, and glutarylcarnitine, in body fluids.[6] The accumulation of these metabolites is neurotoxic and can lead to severe neurological damage.

In GA1, the intramitochondrial accumulation of this compound drives the formation of glutarylcarnitine, which is then exported from the mitochondria via CACT. This leads to an altered acylcarnitine profile in the blood and urine, which is a key diagnostic marker for the disease.[6]

Experimental Protocols

Isolation of Mitochondria from Cultured Cells

This protocol describes a general method for isolating mitochondria from cultured mammalian cells, a prerequisite for in vitro transport assays.

Materials:

-

Cell culture flasks with confluent cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Mitochondria Isolation Buffer (MIB): 220 mM mannitol, 70 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4, with freshly added 0.1% (w/v) BSA and protease inhibitors.

-

Dounce homogenizer with a tight-fitting pestle

-

Centrifuge and centrifuge tubes

-

Microscope

Procedure:

-

Harvest cells by trypsinization and wash twice with ice-cold PBS by centrifugation at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 5 volumes of ice-cold MIB.

-

Allow the cells to swell on ice for 15-20 minutes.

-

Homogenize the cells using a pre-chilled Dounce homogenizer with 10-15 gentle strokes. Monitor cell lysis under a microscope. The goal is to disrupt the plasma membrane while leaving the mitochondrial membranes intact.

-

Transfer the homogenate to a centrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and transfer it to a new pre-chilled tube.

-

Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently wash the mitochondrial pellet by resuspending in MIB without BSA and centrifuging again at 10,000 x g for 10 minutes at 4°C.

-

Resuspend the final mitochondrial pellet in a minimal volume of MIB without BSA and determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Reconstitution of Purified SLC25A20 into Proteoliposomes and Transport Assay

This protocol outlines the reconstitution of the purified CACT/SLC25A20 protein into artificial lipid vesicles (proteoliposomes) for studying the transport of radiolabeled glutarylcarnitine.

Materials:

-

Purified SLC25A20 protein

-

Phospholipids (B1166683) (e.g., a mixture of phosphatidylcholine and cardiolipin)

-

Detergent (e.g., Triton X-100)

-

Bio-Beads SM-2 or similar hydrophobic resin for detergent removal

-

Radiolabeled substrate (e.g., [³H]glutarylcarnitine)

-

Internal substrate (unlabeled glutarylcarnitine or carnitine)

-

Stop solution (e.g., a potent inhibitor like mersalyl)

-

Sephadex G-75 columns for removing external substrate

-

Scintillation counter and vials

Procedure: Part A: Reconstitution of SLC25A20

-

Prepare liposomes by drying a thin film of phospholipids under nitrogen gas and hydrating them in the desired internal buffer.

-

Solubilize the liposomes and the purified SLC25A20 protein with a detergent like Triton X-100.

-

Mix the solubilized protein and lipids at a desired protein-to-lipid ratio.

-

Remove the detergent slowly by incubation with Bio-Beads SM-2. This will lead to the spontaneous formation of proteoliposomes with the transporter incorporated into the lipid bilayer.

-

The proteoliposomes can be loaded with an internal substrate (e.g., unlabeled carnitine) during the hydration step.

Part B: Transport Assay

-

Equilibrate the proteoliposomes to the desired temperature.

-

Initiate the transport by adding the radiolabeled substrate (e.g., [³H]glutarylcarnitine) to the external medium.

-

At specific time points, stop the transport by adding a cold stop solution containing a potent inhibitor of the transporter (e.g., mersalyl).

-

Immediately separate the proteoliposomes from the external medium containing the unincorporated radiolabeled substrate by passing the sample through a Sephadex G-75 column.

-

Collect the proteoliposome fraction and measure the incorporated radioactivity using a scintillation counter.

-

The initial rate of transport can be determined from the linear phase of the uptake over time. Kinetic parameters (Km and Vmax) can be calculated by measuring the initial rates at varying substrate concentrations.

Visualization of Pathways and Workflows

This compound Transport Pathway

Caption: The carnitine shuttle facilitates the transport of this compound across the inner mitochondrial membrane.

Experimental Workflow for Transport Assay in Proteoliposomes

Caption: Workflow for measuring glutarylcarnitine transport using reconstituted SLC25A20 in proteoliposomes.

Conclusion and Future Directions

The transport of this compound into the mitochondrial matrix is a critical step in amino acid catabolism, and its disruption has severe pathological consequences. The carnitine/acylcarnitine translocase (SLC25A20) is the key player in this process, mediating the transport of glutarylcarnitine. While the general mechanism is understood, a significant area for future research is the detailed kinetic characterization of glutarylcarnitine transport by SLC25A20. Determining the specific Km and Vmax values will provide a more quantitative understanding of this process and could aid in the development of therapeutic strategies for GA1 and other related metabolic disorders. Furthermore, the development of specific fluorescent probes for this compound and glutarylcarnitine would enable real-time monitoring of their transport and metabolism in living cells, offering deeper insights into the dynamics of this crucial metabolic pathway.

References

- 1. Carnitine-Acylcarnitine Translocase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. The Mitochondrial Carnitine Acyl-carnitine Carrier (SLC25A20): Molecular Mechanisms of Transport, Role in Redox Sensing and Interaction with Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carnitine-acylcarnitine translocase - Wikipedia [en.wikipedia.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medlineplus.gov [medlineplus.gov]

- 6. familiasga.com [familiasga.com]

The Discovery and History of Glutaryl-CoA Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutaryl-Coenzyme A (Glutaryl-CoA) is a critical intermediate in the catabolism of the essential amino acids lysine (B10760008) and tryptophan, and the modified amino acid hydroxylysine. The study of this compound and its metabolic pathway has been pivotal in understanding fundamental biochemical processes and the pathophysiology of the inherited metabolic disorder, Glutaric Aciduria Type I (GA-I). This technical guide provides an in-depth exploration of the discovery and history of this compound research, detailing key experiments, quantitative data, and the evolution of our understanding of this vital molecule.

The Dawn of Discovery: Unraveling Amino Acid Catabolism

The journey to understanding this compound began with early investigations into the metabolic fates of lysine and tryptophan. While the complete picture of these pathways took decades to assemble, foundational work in the mid-20th century laid the groundwork for the eventual identification of this key intermediate.

A significant milestone in the direct study of this compound was the 1960 publication by Menon, Friedman, and Stern, which described the "Enzymic synthesis of glutaryl-coenzyme A"[1]. This work provided a method for synthesizing the compound, a crucial step for enabling further biochemical investigation into its properties and reactions.

The Metabolic Crossroads: The this compound Pathway

This compound sits (B43327) at the convergence of the lysine and tryptophan degradation pathways. In mammals, these pathways are compartmentalized, with distinct steps occurring in different cellular organelles.

The catabolism of lysine primarily proceeds via the saccharopine pathway in the mitochondria[2][3]. This multi-step process ultimately yields α-ketoadipate, which is then oxidatively decarboxylated to form this compound. Similarly, the degradation of tryptophan, through the kynurenine (B1673888) pathway, also generates α-ketoadipate, which then enters the final common pathway leading to this compound[4].

The central enzyme in the further metabolism of this compound is This compound dehydrogenase (GCDH) , a mitochondrial flavoprotein. GCDH catalyzes the oxidative decarboxylation of this compound to crotonyl-CoA and carbon dioxide[5][6]. This irreversible reaction is a critical bottleneck in the catabolism of these amino acids.

The Clinical Significance: Glutaric Aciduria Type I

The critical role of this compound and GCDH in metabolism was starkly highlighted by the discovery of Glutaric Aciduria Type I (GA-I) . In 1975, Goodman and colleagues published a seminal paper describing a "new" disorder of amino acid metabolism characterized by the accumulation of glutaric acid in the urine[6][7][8][9][10]. This landmark study established the clinical entity of GA-I and linked it to a deficiency in the metabolism of this compound.

Subsequent research confirmed that GA-I is an autosomal recessive disorder caused by mutations in the GCDH gene, leading to deficient or absent GCDH activity[11]. This enzymatic block results in the accumulation of this compound and its upstream precursors. The excess this compound is then hydrolyzed to glutaric acid and also converted to 3-hydroxyglutaric acid, which are the hallmark biochemical markers of the disease[5].

The accumulation of these organic acids, particularly 3-hydroxyglutaric acid, is neurotoxic and leads to the characteristic neuropathology of GA-I, including acute encephalopathic crises and bilateral striatal necrosis[5].

Quantitative Data in this compound Research

The following tables summarize key quantitative data from the historical and ongoing research into this compound metabolism and GA-I.

| Parameter | Organism/System | Value | Reference |

| GCDH Enzyme Kinetics | |||

| Km for this compound | Human Fibroblasts | 5.9 µM | [12] |

| Metabolite Levels in Untreated GA-I Patients | |||

| Urinary Glutaric Acid | Human | > 100 mmol/mol creatinine (B1669602) (High excretors) | [2] |

| < 100 mmol/mol creatinine (Low excretors) | [2] | ||

| Urinary 3-Hydroxyglutaric Acid | Human | Significantly elevated in both high and low excretors | [6] |

| Plasma Glutarylcarnitine (C5DC) | Human | Often elevated, but can be normal in low excretors | [7] |

| Residual GCDH Activity in GA-I Patients | |||

| High Excretors | Human Fibroblasts/Leukocytes | 0-3% of normal activity | |

| Low Excretors | Human Fibroblasts/Leukocytes | Up to 30% of normal activity |

Key Experimental Protocols

The advancement of this compound research has been dependent on the development of specific and sensitive assays. Below are detailed methodologies for two pivotal experimental protocols.

This compound Dehydrogenase (GCDH) Activity Assay in Fibroblasts

This assay is crucial for the diagnosis of GA-I and for research into GCDH function. Early methods relied on the use of radiolabeled substrates.

Objective: To measure the rate of conversion of this compound to crotonyl-CoA by GCDH in cultured fibroblasts.

Methodology (based on historical radiolabeled assays):

-

Cell Culture: Human skin fibroblasts are cultured in appropriate growth medium until confluent.

-

Cell Harvest and Homogenization: The fibroblasts are harvested, washed, and then sonicated or otherwise homogenized in a suitable buffer to release the mitochondrial contents, including GCDH.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing:

-

Fibroblast homogenate (the source of the enzyme).

-

[1,5-¹⁴C]this compound or [2,3,4-³H]this compound as the substrate.

-

An artificial electron acceptor, such as phenazine (B1670421) methosulfate (PMS), to facilitate the re-oxidation of the FAD cofactor in GCDH.

-

A suitable buffer to maintain pH.

-

-

Enzymatic Reaction: The reaction is initiated by the addition of the radiolabeled this compound and incubated at 37°C for a defined period.

-

Termination and Product Separation: The reaction is stopped, typically by the addition of acid.

-

For the ¹⁴CO₂ release assay, the evolved ¹⁴CO₂ is trapped and quantified by liquid scintillation counting.

-

For the tritium (B154650) release assay, the tritiated water produced is separated from the labeled substrate and quantified.

-

-

Calculation of Activity: The enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein in the fibroblast homogenate.

Urinary Organic Acid Analysis by Gas Chromatography (GC)

The analysis of urinary organic acids was fundamental to the initial description of GA-I and remains a key diagnostic tool.

Objective: To identify and quantify glutaric acid and 3-hydroxyglutaric acid in urine samples.

Methodology (based on 1970s techniques):

-

Sample Preparation:

-

An internal standard is added to a known volume of urine.

-

The urine is acidified to a low pH (e.g., pH 1-2) with hydrochloric acid.

-

The organic acids are extracted from the acidified urine into an organic solvent, such as ethyl acetate, often with the addition of sodium chloride to "salt out" the organic acids[3][9].

-

-

Derivatization:

-

The organic solvent extract is evaporated to dryness under a stream of nitrogen.

-

The dried residue is then derivatized to make the organic acids volatile for GC analysis. A common method is trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3].

-

-

Gas Chromatography (GC) Analysis:

-

The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.

-

The different organic acid derivatives are separated based on their boiling points and interactions with the column's stationary phase as they are carried through the column by an inert gas.

-

-

Detection and Identification:

-

As the compounds elute from the column, they are detected. In early methods, this might have been a flame ionization detector (FID).

-

Identification is based on the retention time of the peaks compared to known standards.

-

-

Quantification:

-

The area under each peak is proportional to the concentration of the compound.

-

The concentration of each organic acid is calculated by comparing its peak area to the peak area of the internal standard.

-

Conclusion and Future Directions

The discovery and subsequent research into this compound have provided profound insights into amino acid metabolism and the molecular basis of a devastating neurological disorder. From its initial enzymatic synthesis to its central role in the pathology of GA-I, the study of this compound has been a journey of fundamental biochemical discovery and clinical application.

Current research continues to explore the nuances of the this compound pathway, including the regulation of GCDH activity, the precise mechanisms of neurotoxicity in GA-I, and the development of novel therapeutic strategies. The recent interest in post-translational modifications, such as glutarylation of proteins, opens up new avenues for understanding the broader regulatory roles of this compound in cellular physiology and disease[10]. The ongoing development of advanced analytical techniques, such as tandem mass spectrometry, continues to refine our ability to diagnose and monitor GA-I, improving patient outcomes. The history of this compound research serves as a powerful example of how fundamental biochemical investigation can translate into life-saving clinical practice.

References

- 1. Enzymic synthesis of glutaryl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 4. Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Glutaric aciduria; a "new" disorder of amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. SciELO.org - Scientific Electronic Library Online [scielo.edu.uy]

- 9. SciELO.org - Scientific Electronic Library Online [scielo.edu.uy]

- 10. familiasga.com [familiasga.com]

- 11. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amino Acid Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stability of Glutaryl-CoA

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glutaryl-Coenzyme A (Glutaryl-CoA) is a pivotal intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. Its accumulation, due to genetic defects in the enzyme this compound dehydrogenase (GCDH), leads to the neurometabolic disorder Glutaric Aciduria Type I. A thorough understanding of the chemical structure and stability of this compound is therefore crucial for researchers in metabolic diseases and drug development. This technical guide provides a comprehensive overview of the molecule's structural features, thermodynamic properties, and stability profile, along with detailed experimental protocols for its synthesis, purification, and analysis.

Chemical Structure of this compound

This compound is a thioester derivative of coenzyme A and glutaric acid. Its molecular formula is C26H42N7O19P3S, with a molecular weight of 881.6 g/mol .[1] The structure is composed of several key moieties: an adenosine (B11128) 3'-phosphate 5'-diphosphate group, a pantothenic acid unit, a β-mercaptoethylamine residue, and a glutaryl group linked via a high-energy thioester bond.

Due to the presence of numerous rotatable bonds, particularly within the pantothenic acid and β-mercaptoethylamine linkers, this compound is a highly flexible molecule. Consequently, a single stable three-dimensional conformation has not been experimentally determined, and its generation is disallowed in databases like PubChem.[1] The overall spatial arrangement is a dynamic ensemble of conformations, allowing it to be recognized and processed by its specific enzyme, this compound dehydrogenase.

The key chemical feature of this compound is the thioester bond, which is energy-rich and susceptible to nucleophilic attack. This reactivity is central to its metabolic function.

Stability of this compound

The stability of this compound is a critical factor in both its physiological role and its handling in experimental settings. It is subject to both enzymatic and non-enzymatic degradation.

Enzymatic Degradation

In the mitochondrial matrix, this compound is oxidatively decarboxylated to crotonyl-CoA and CO2 by the flavoenzyme this compound dehydrogenase (GCDH).[2] This is the primary and highly efficient pathway for its catabolism. The deficiency of GCDH leads to the accumulation of this compound and its hydrolysis product, glutaric acid, which are the hallmarks of Glutaric Aciduria Type I.

Caption: Enzymatic degradation of this compound.

Non-Enzymatic Stability

The thioester bond in this compound is thermodynamically unstable and prone to hydrolysis, especially under non-physiological pH and elevated temperatures.

-

Temperature Stability: As with most biological molecules, the stability of this compound is expected to decrease with increasing temperature. For experimental purposes, it is recommended to store this compound solutions at low temperatures (-20°C or -80°C) to minimize degradation.

-

Non-Enzymatic Acylation: this compound has been shown to non-enzymatically acylate proteins, a phenomenon attributed to its reactive nature.[3][4] This reactivity is a form of instability, as the glutaryl group is transferred to nucleophilic residues on proteins, such as lysine (B10760008).

Thermodynamic Properties

The high-energy nature of the thioester bond in this compound is reflected in its thermodynamic properties.

Gibbs Free Energy of Hydrolysis

The hydrolysis of the thioester bond in this compound is a highly exergonic reaction. The standard Gibbs free energy of hydrolysis (ΔG°') for the reaction:

This compound + H₂O → Glutarate + CoA-SH

is approximately -36 kJ/mol . This value is comparable to the hydrolysis of other high-energy thioester bonds, such as that of acetyl-CoA (approximately -31 kJ/mol), and is significantly more exergonic than the hydrolysis of a typical oxygen ester.[5][6][7][8][9] This large negative free energy change drives metabolic reactions forward where the cleavage of the thioester bond is coupled to a subsequent step.

Standard Gibbs Free Energy of Formation

Data Presentation

| Property | Value | Source |

| Molecular Formula | C26H42N7O19P3S | [1] |

| Molecular Weight | 881.6 g/mol | [1] |

| Standard Gibbs Free Energy of Hydrolysis (ΔG°') | ~ -36 kJ/mol | [9] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of acyl-CoAs is through the reaction of the corresponding acid anhydride (B1165640) with Coenzyme A.

Materials:

-

Glutaric anhydride

-

Coenzyme A (lithium salt)

-

Potassium bicarbonate

-